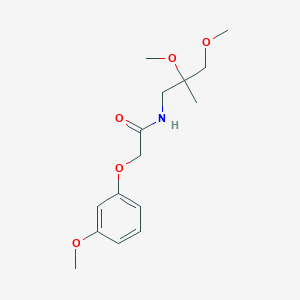

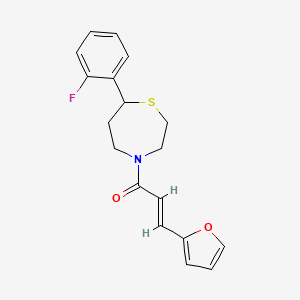

![molecular formula C9H10N6O B2878414 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide CAS No. 918932-95-3](/img/structure/B2878414.png)

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

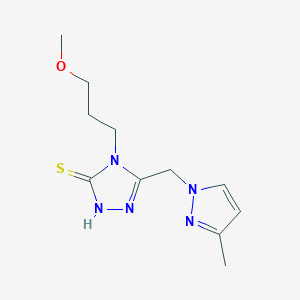

“2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide” is a complex organic compound that contains an aminophenyl group, a tetrazole group, and an acetamide group . Compounds with these groups are often used in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the corresponding amines, acids, and other reagents . The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would include an aminophenyl group, a tetrazole group, and an acetamide group. These groups could potentially form various intermolecular interactions, contributing to the compound’s properties and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the aminophenyl, tetrazole, and acetamide groups. These could include nucleophilic substitutions, condensation reactions, and others .科学的研究の応用

Antimicrobial Agent Development

The tetrazole ring in 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide has been studied for its potential use in developing new antimicrobial agents. This compound, due to its structural similarity with other pharmacologically active tetrazoles, may inhibit the growth of various bacterial and fungal species by interfering with their lipid biosynthesis or other vital processes .

Anticancer Activity

Research has indicated that tetrazole derivatives can exhibit anticancer properties. The specific interactions of 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide with cancer cell lines, such as breast adenocarcinoma (MCF7), could be explored to develop novel antiproliferative drugs. Molecular docking studies can further elucidate the binding modes and efficacy of this compound against cancer targets .

Drug Design and Synthesis

This compound serves as a cornerstone in medicinal chemistry for the design and synthesis of new pharmaceuticals. Its molecular structure, featuring an aminophenyl group and a tetrazole ring, provides a versatile framework for creating a variety of derivatives with tailored pharmacological activities .

Computational Chemistry Applications

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide: can be used in computational chemistry to model interactions with biological targets. Its structural features allow for the exploration of drug-receptor interactions, aiding in the prediction of biological activity and pharmacokinetics .

Pharmacological Studies

The compound’s role in pharmacological studies is significant. It can be used to research the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions. This includes studying the compound’s physicochemical properties and its interactions with functional groups or specific physicochemical properties .

Chemical Diversity Exploration

In the context of chemical diversity, 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide and its derivatives can be investigated for their wide range of compositions. This exploration may lead to the discovery of pharmacologically interesting compounds with diverse medicinal properties .

作用機序

Target of Action

A structurally similar compound, 2-[5-methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide, is known to target the chymotrypsin-like elastase family member 1 .

Mode of Action

The results suggest membrane perturbing as well as intracellular mode of action .

Biochemical Pathways

It’s worth noting that similar compounds have been studied for their antimicrobial activity, suggesting that they may interact with pathways related to bacterial growth and survival .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-7-3-1-6(2-4-7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMABIYQCWLZDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

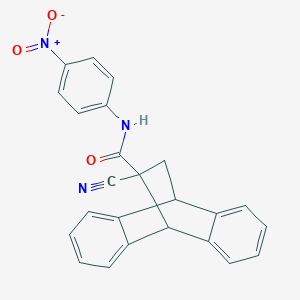

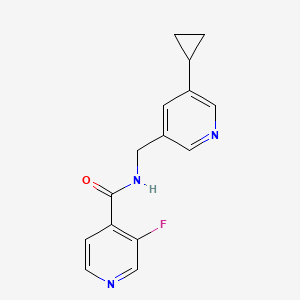

![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)

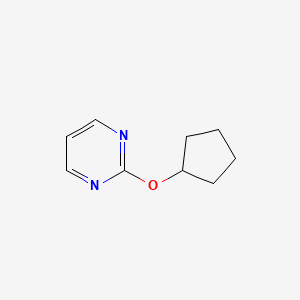

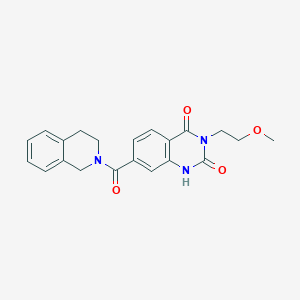

![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)

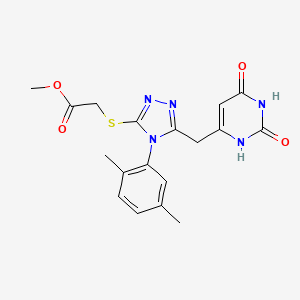

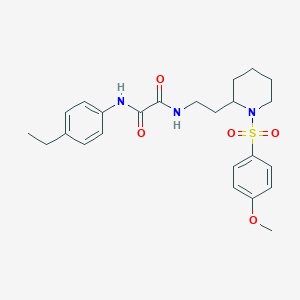

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)

![(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2878349.png)

![2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2878353.png)